

Itacitinib efficacy in haploidentical transplantation outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Itacitinib

CAS No.: 1334298-90-6

Cat. No.: S531018

[Get Quote](#)

Itacitinib Efficacy and Safety Outcomes in Haplo-HCT

Outcome Measure	Results
Patients Enrolled	42 [1] [2] [3]
Itacitinib Dose	200 mg daily from day -3 to +100 or +180, followed by a taper [1] [2] [3]
GVHD Prophylaxis Backbone	Post-transplant cyclophosphamide (PtCy), Tacrolimus, Mycophenolate Mofetil [1] [2] [3]
Grade III-IV acute GVHD (by day +180)	0% [1] [2] [3]
Grade II acute GVHD (cumulative incidence at day +100)	17.3% - 21.9% [1] [3] [4]
Moderate/Severe Chronic GVHD (1-year cumulative incidence)	5% [1] [2] [3]
Severe CRS (Grade 2-5)	0% [1] [2]
Any CRS (All Grade 1)	78% [1] [4]

Outcome Measure	Results
Relapse (2-year cumulative incidence)	14% [1] [2]
Overall Survival (1-year)	80% [1] [2] [3]
GVHD-free, Relapse-free Survival (GRFS) (1-year)	79% [2] [3] [4]
Non-Relapse Mortality (at day +180)	8% [1] [4]

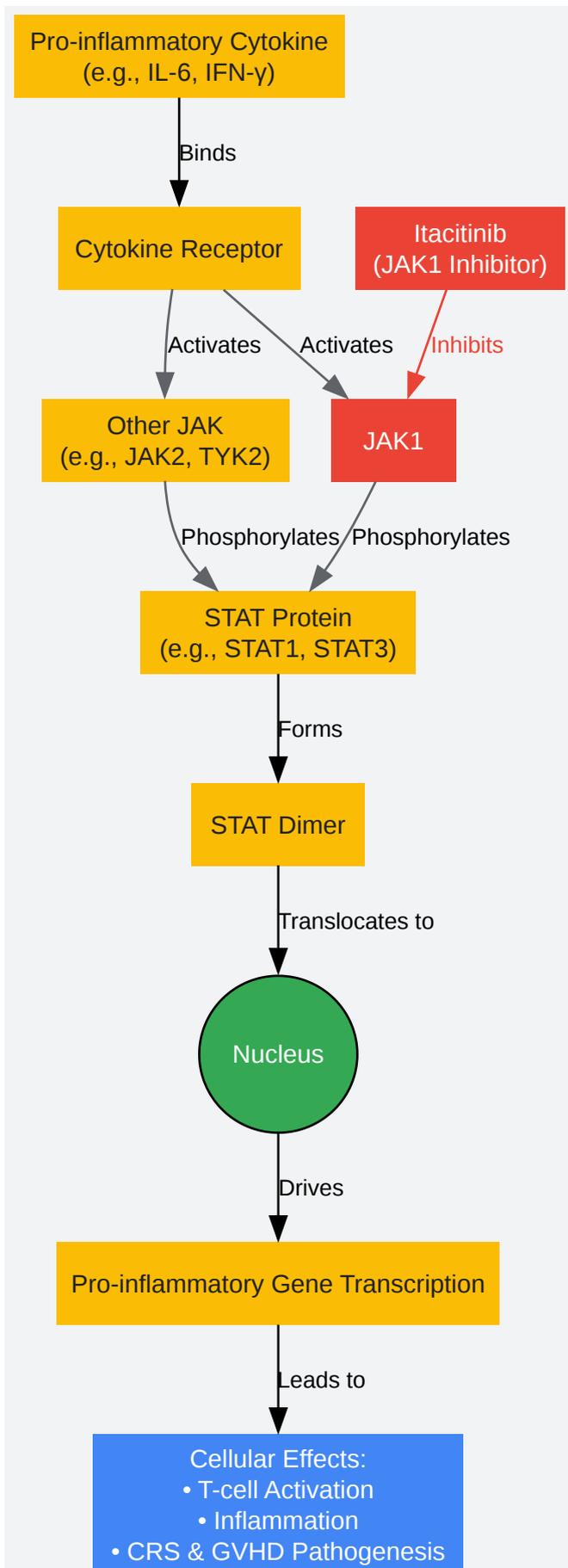
Experimental Protocol and Rationale

For researchers, the key methodological details and scientific rationale behind this trial are outlined below.

- **Trial Design:** This was an open-label, single-arm study (ClinicalTrials.gov Identifier: NCT03755414) conducted at the Siteman Cancer Center [1] [2]. The study included a pilot phase (20 patients) and an expansion phase (22 patients) [2].
- **Patient Population:** Eligible patients were adults (median age 60 years) with hematologic malignancies (AML 60%, ALL 21%, MDS 10%) undergoing T cell-replete peripheral blood haplo-HCT. All patients with AML and ALL were in complete morphologic remission [2] [3].
- **Conditioning Regimens:** Both myeloablative (79% of patients) and reduced-intensity conditioning were allowed [2] [4].
- **Primary Endpoints:** The co-primary endpoints were the incidence of primary graft failure and the incidence of grade III-IV acute GVHD [2] [3].
- **Rationale for Itacitinib Selection:** **Itacitinib**, a selective **JAK1 inhibitor**, was chosen over other JAK inhibitors due to its minimal myelosuppressive profile in preclinical models, making it suitable for the peri-transplant period where blood count recovery is critical [5]. The scientific rationale targets the **JAK/STAT pathway**, central to the pathophysiology of GVHD and CRS, as it transmits signals from key cytokines like interferon-gamma (IFN- γ) and interleukin-6 (IL-6) [1] [2] [6].

JAK/STAT Signaling and Itacitinib Mechanism

The following diagram illustrates the targeted JAK/STAT signaling pathway and the mechanism of **itacitinib**.



[Click to download full resolution via product page](#)

Comparative Analysis with Other JAK Inhibitors

Itacitinib's profile differs from other JAK inhibitors, particularly in its selectivity, which underlies its efficacy and safety trade-offs.

Drug	Primary Target	Key Differentiating Features & Clinical Context
Itacitinib	JAK1	Minimal myelosuppression ; ideal for prophylaxis during engraftment [5]. Effective against CRS and aGVHD in haplo-HCT [1] [4].
Ruxolitinib	JAK1/JAK2	FDA-approved for steroid-refractory aGVHD/cGVHD [6]. Broader inhibition can cause cytopenias (anemia, thrombocytopenia) [6].
Baricitinib	JAK1/JAK2 (JAK3-sparing)	Preclinical models suggest potentially better Treg preservation and less disruption of IL-2 signaling vs. ruxolitinib [6].

Key Insights for Drug Development Professionals

- **Promising Prophylactic Efficacy:** **Itacitinib** combined with PtCy-based prophylaxis shows potential to **significantly reduce severe complications** like grade 3-4 aGVHD and severe CRS without increasing relapse risk [1] [2] [4].
- **Favorable Myelotoxicity Profile:** Its JAK1 selectivity may offer an advantage in transplantation, where preserving stem cell engraftment and hematopoiesis is paramount [5].
- **Context of Use Defines Choice:** **Itacitinib** appears highly suitable for **prophylaxis**, while ruxolitinib has an established role in **treatment** of steroid-refractory GVHD [6].

Current evidence for **itacitinib** in haplo-HCT is promising but primarily from single-arm studies. The field awaits data from larger, randomized controlled trials to definitively confirm these benefits.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Itacitinib for prevention of graft-versus-host disease ... - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Itacitinib for prevention of graft-versus-host disease and ... [sciencedirect.com]
3. Itacitinib for Prevention of Graft-Versus-Host Disease and ... [sciencedirect.com]
4. Itacitinib Improves Rates of GVHD and CRS in Haplo-HCT [hematologyadvisor.com]
5. Choosing Itacitinib for GVHD Prophylaxis: Insights From ... [targetedonc.com]
6. JAK2 Inhibitors and Emerging Therapies in Graft-Versus-Host ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Itacitinib efficacy in haploidentical transplantation outcomes].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b531018#itacitinib-efficacy-in-haploidentical-transplantation-outcomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com